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Compound of Interest

Compound Name: Dibenzosuberenol

Cat. No.: B089108 Get Quote

The Definitive Spectroscopic Guide to
Dibenzosuberenol
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug

Development Professionals

Introduction: Elucidating the Core Structure of a
Calmodulin Inhibitor
Dibenzosuberenol (5H-Dibenzo[a,d]cyclohepten-5-ol) is a tricyclic alcohol featuring a central

seven-membered ring fused to two benzene rings. Its molecular framework is a key structural

motif in various pharmacologically active compounds and serves as a crucial intermediate in

their synthesis. Notably, Dibenzosuberenol itself has been identified as a calmodulin inhibitor,

implicating it in the modulation of numerous vital cellular processes.[1]

Accurate and unambiguous structural confirmation is the bedrock of any chemical research or

drug development campaign. Spectroscopic techniques such as Infrared (IR) Spectroscopy,

Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are

indispensable tools for this purpose. Each technique provides a unique piece of the structural

puzzle, and together, they offer a comprehensive characterization of the molecule. This guide

provides an in-depth analysis of the IR, NMR, and MS data of Dibenzosuberenol, explaining

the causality behind the spectral features and offering field-proven insights into their

interpretation.
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Molecular Structure and Spectroscopic Correlation
To interpret spectroscopic data effectively, a foundational understanding of the molecule's

structure is essential. Dibenzosuberenol (C₁₅H₁₂O) possesses several key features that

directly correlate to its spectral output: two aromatic rings, a central seven-membered ring

containing a vinyl group (C=C), a hydroxyl (-OH) group, and a methine proton (CH-OH). The

symmetry and electronic environment of the protons and carbons in this structure give rise to a

unique spectroscopic fingerprint.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, making it

an excellent tool for identifying the presence of specific functional groups. The IR spectrum of

Dibenzosuberenol reveals the key functionalities expected from its structure.

Experimental Protocol: Acquiring the IR Spectrum
A standard method for obtaining the IR spectrum of a solid sample like Dibenzosuberenol is
the Potassium Bromide (KBr) wafer technique.

Sample Preparation: A small amount of Dibenzosuberenol (approx. 1-2 mg) is finely ground

with anhydrous KBr powder (approx. 100-200 mg) in an agate mortar and pestle.

Pellet Formation: The homogenous mixture is transferred to a pellet press and compressed

under high pressure to form a thin, transparent wafer.

Data Acquisition: The KBr wafer is placed in the sample holder of an FTIR spectrometer. The

spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of

a blank KBr pellet is recorded first and automatically subtracted from the sample spectrum to

eliminate atmospheric and instrumental interferences.

Analysis and Interpretation of the Dibenzosuberenol IR
Spectrum
The IR spectrum of Dibenzosuberenol is characterized by several key absorption bands that

confirm its structure.[2]
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Wavenumber
(cm⁻¹)

Intensity Assignment Functional Group

~3550 - 3200 Strong, Broad O-H stretch Alcohol (-OH)

~3100 - 3010 Medium C-H stretch
Aromatic & Vinylic C-

H

~1680 - 1620 Variable C=C stretch Vinylic C=C

~1600, ~1450 Medium-Weak C=C stretch Aromatic C=C

~1200 - 1000 Strong C-O stretch Alcohol C-O

~860 - 680 Strong
C-H bend (out-of-

plane)
Aromatic C-H

Causality Behind the Spectrum:

The most prominent feature is the strong, broad absorption band in the 3550-3200 cm⁻¹

region, which is characteristic of the O-H stretching vibration of an alcohol. The broadening is

a direct result of intermolecular hydrogen bonding between Dibenzosuberenol molecules in

the solid state.

Absorptions just above 3000 cm⁻¹ are indicative of C-H stretching from sp² hybridized

carbons, confirming the presence of both aromatic and vinylic protons.

The presence of the carbon-carbon double bond in the seven-membered ring is confirmed

by a C=C stretching absorption in the 1680-1620 cm⁻¹ region.

The strong band in the 1200-1000 cm⁻¹ range is attributed to the C-O stretching vibration,

further confirming the alcohol functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an

organic molecule. It provides detailed information about the chemical environment, connectivity,

and spatial arrangement of atoms.
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Experimental Protocol: NMR Sample Preparation and
Data Acquisition

Sample Preparation: Approximately 5-10 mg of Dibenzosuberenol is dissolved in 0.5-0.7

mL of a deuterated solvent, typically chloroform-d (CDCl₃). A small amount of

tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ =

0.00 ppm).

Data Acquisition: The solution is transferred to an NMR tube. Both ¹H and ¹³C NMR spectra

are acquired on a high-field NMR spectrometer (e.g., 400 MHz). For ¹H NMR, a small

number of scans are typically sufficient. For ¹³C NMR, which has a much lower natural

abundance, a greater number of scans are required to achieve an adequate signal-to-noise

ratio.

¹H NMR Analysis of Dibenzosuberenol
The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule.

The following data has been reported for Dibenzosuberenol in CDCl₃.[1]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.66 d (doublet) 2H Aromatic (H-4, H-6)

7.44 - 7.36 m (multiplet) 4H
Aromatic (H-2, H-3, H-

7, H-8)

7.31 - 7.25 m (multiplet) 2H Aromatic (H-1, H-9)

7.11 s (singlet) 2H Vinylic (H-10, H-11)

5.43 d (doublet) 1H Methine (H-5)

2.41 d (doublet) 1H Hydroxyl (-OH)

Expert Interpretation:

Aromatic Region (7.66 - 7.25 ppm): The complex series of multiplets between 7.66 and 7.25

ppm, integrating to a total of 8 protons, is characteristic of the two benzene rings. The
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downfield shift is due to the deshielding effect of the aromatic ring current. Protons H-4 and

H-6 are likely the most downfield due to their proximity to the electron-withdrawing effects of

the fused ring system.

Vinylic Protons (7.11 ppm): The singlet at 7.11 ppm, integrating to 2H, is assigned to the two

equivalent vinylic protons on the central seven-membered ring. Their equivalence suggests a

degree of conformational averaging or symmetry in the molecule on the NMR timescale.

Methine Proton (5.43 ppm): The doublet at 5.43 ppm is assigned to the methine proton (H-5)

attached to the same carbon as the hydroxyl group. This proton is coupled to the adjacent

hydroxyl proton, resulting in the doublet splitting.

Hydroxyl Proton (2.41 ppm): The doublet at 2.41 ppm corresponds to the hydroxyl proton. Its

coupling to the methine proton (H-5) confirms their proximity. The chemical shift of this

proton can be variable and is sensitive to concentration, temperature, and solvent.

¹³C NMR Analysis of Dibenzosuberenol (Predicted)
While specific experimental ¹³C NMR data for Dibenzosuberenol is not readily available in

public databases, a predictive analysis based on its structure and known chemical shift ranges

provides valuable insight.

Predicted Chemical Shift
(δ) ppm

Carbon Type Assignment

140 - 150 Quaternary Aromatic C-4a, C-5a, C-9a, C-11a

125 - 135 Aromatic/Vinylic CH Aromatic & Vinylic Carbons

75 - 85 Aliphatic CH-OH C-5

Trustworthy Rationale for Predictions:

Aromatic and Vinylic Carbons (125-150 ppm): The sp² hybridized carbons of the benzene

rings and the double bond are expected to resonate in this typical downfield region.[3][4] Due

to the molecule's symmetry, fewer than 15 signals may be observed. The quaternary carbons

(those at the ring junctions) would likely appear at the lower end of this range and typically

show weaker signals.
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Carbinol Carbon (75-85 ppm): The sp³ hybridized carbon bonded to the hydroxyl group (C-5)

is known as a carbinol carbon. Its attachment to the electronegative oxygen atom causes a

significant downfield shift compared to a standard alkane carbon, placing its signal in the 75-

85 ppm range.[4]

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its

structure through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation by Gas Chromatography (GC-MS).

Ionization: Electron Ionization (EI) is a common method. The sample is bombarded with

high-energy electrons (typically 70 eV), causing a molecule to lose an electron and form a

positively charged molecular ion (M⁺•).

Fragmentation: The high energy of the molecular ion often causes it to break apart into

smaller, charged fragments and neutral radicals.

Detection: The positively charged ions (the molecular ion and the fragments) are

accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Analysis of the Dibenzosuberenol Mass Spectrum
The mass spectrum of Dibenzosuberenol (Molecular Weight: 208.26 g/mol ) displays a

characteristic pattern for an aromatic alcohol.[2][5]
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m/z Relative Intensity Assignment

208 Moderate [M]⁺• (Molecular Ion)

190 Moderate [M - H₂O]⁺•

180 Strong
[M - CO]⁺• from

Dibenzosuberenone

179 Strong [M - CHO]⁺ or [C₁₄H₁₁]⁺

178 Strong
[C₁₄H₁₀]⁺•

(Anthracene/Phenanthrene)

165 Strong [C₁₃H₉]⁺ (Fluorenyl cation)

152 Moderate [C₁₂H₈]⁺• (Biphenylene)

Authoritative Grounding in Fragmentation Mechanisms:

Molecular Ion ([M]⁺• at m/z 208): The presence of a moderately intense peak at m/z 208

confirms the molecular weight of Dibenzosuberenol.

Loss of Water ([M - H₂O]⁺• at m/z 190): A common and characteristic fragmentation pathway

for alcohols is the elimination of a water molecule (18 amu).[1][6] This results in a peak at

m/z 190.

Key Fragments ([M - CHO]⁺ at m/z 179 and [C₁₃H₉]⁺ at m/z 165): The base peak is often

observed at m/z 179, corresponding to the loss of a formyl radical (CHO, 29 amu). This is a

highly stable tropylium-like cation. Subsequent loss of acetylene can lead to the very stable

fluorenyl cation at m/z 165. The stability of these aromatic cationic fragments is a major

driving force for the fragmentation pathways. It's important to note that rearrangement is

common, and the peak at m/z 178 often corresponds to the highly stable anthracene or

phenanthrene radical cation.

Diagram: Proposed Fragmentation of Dibenzosuberenol
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Caption: Key fragmentation pathways of Dibenzosuberenol under Electron Ionization.

Integrated Spectroscopic Analysis: A Cohesive
Structural Proof
The true power of spectroscopic analysis lies in the integration of data from multiple

techniques. Each method corroborates the others, leading to an unambiguous structural

assignment for Dibenzosuberenol.

IR spectroscopy confirms the presence of the essential alcohol (-OH) and aromatic/vinylic

(C-H, C=C) functional groups.

Mass spectrometry establishes the correct molecular weight (208 g/mol ) and reveals

fragmentation patterns, like the loss of water, that are characteristic of an alcohol.

¹H NMR spectroscopy provides the definitive connectivity map. It confirms the number and

types of protons (aromatic, vinylic, methine, hydroxyl), their relative positions through

integration, and their neighboring relationships via spin-spin coupling.

Together, these three spectroscopic pillars provide a self-validating system that unequivocally

confirms the structure of Dibenzosuberenol, providing researchers and developers with the

analytical confidence required for further investigation and application.
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nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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